molecular formula C6H7N3O4S B2930887 [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid CAS No. 879565-31-8

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid

Cat. No.: B2930887
CAS No.: 879565-31-8
M. Wt: 217.2
InChI Key: JGDROEATVKVVNF-UHFFFAOYSA-N
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Description

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3, a nitro group at position 4, and a thioacetic acid moiety at position 3.

Properties

IUPAC Name

2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-3-5(9(12)13)6(8-7-3)14-2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDROEATVKVVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid typically involves the reaction of 3-methyl-4-nitro-1H-pyrazole with a thiol-containing reagent under specific conditions. One common method includes the use of thioacetic acid in the presence of a base to facilitate the thiolation reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Assessment of Search Results

The provided sources discuss:

  • Pyrazole-containing chromones and their cyclization reactions (Source )
  • Biginelli reactions involving keto acids (Source )
  • Benzothiazole derivatives synthesized via Knoevenagel condensation (Source )

None of these sources mention [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid or its reactivity. This compound appears to fall outside the scope of the reviewed literature.

Hypothetical Reactivity Based on Structural Analogues

While direct data is unavailable, insights can be extrapolated from structurally similar pyrazole-thioacetic acid derivatives:

Functional Group Possible Reactions Example Derivatives
Thioacetic acid (-S-CH2COOH)Nucleophilic substitution, oxidation to disulfides2-(Pyrazolylthio)acetic acids
Nitro group (-NO2)Reduction to amines, electrophilic aromatic substitution4-Nitro-1H-pyrazoles
Pyrazole ringCycloadditions, alkylation, coordination chemistryChromone-pyrazole hybrids

For this compound:

  • The thioacetic acid moiety may undergo esterification, amidation, or elimination reactions.
  • The nitro group could be reduced to an amine under catalytic hydrogenation (e.g., H₂/Pd-C), enabling further functionalization.
  • The pyrazole ring might participate in cycloaddition or metal-coordination reactions.

Recommended Next Steps

To obtain authoritative data on this compound:

  • Consult Specialized Databases:
    • Reaxys, SciFinder, or PubChem for patented or proprietary syntheses.
    • Review patents (e.g., USPTO, Espacenet) for industrial applications.
  • Experimental Exploration:
    • Investigate its reactivity under standard pyrazole/thioacid conditions (e.g., alkylation, oxidation).
    • Characterize products via NMR, MS, and X-ray crystallography.

The absence of direct references highlights a gap in the literature for this specific compound. Further primary research or proprietary data mining is essential to address this query comprehensively.

Scientific Research Applications

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiol group can form covalent bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The choice of heterocyclic core significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Solubility (Qualitative)
[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid Pyrazole 3-Me, 4-NO₂, 5-SCH₂COOH Not Reported Moderate (acidic group)
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid derivatives Triazinoindole Triazinoindole core, variable aryl groups Hit identification for proteins Low (lipophilic core)
Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Triazole 4-NH₂, morpholine, SCH₂COOK Antiviral/metabolic studies High (ionic form)
[(1-Aryl-5-formylimidazol-4-yl)thio]acetic acid derivatives Imidazole 5-CHO, aryl groups Antimicrobial activity Variable (depends on aryl)

Key Observations :

  • Pyrazole vs. Triazole/Triazinoindole: Pyrazole-based compounds (e.g., the target) exhibit balanced lipophilicity due to the nitro and methyl groups, while triazinoindoles (e.g., compounds 23–27 in ) are more lipophilic, reducing solubility but enhancing membrane permeability .

Functional Group Modifications

The thioacetic acid moiety and its derivatives are critical for bioactivity and pharmacokinetics:

Compound Type Functional Group Example Key Property
Free acid -SCH₂COOH Target compound Ionizable, enhances aqueous solubility
Amide -SCH₂CONHR N-(4-Bromophenyl)-2-((5-methyl-...)acetamide Improved metabolic stability
Ester -SCH₂COOR Ethyl ester derivatives () Increased lipophilicity
Salt -SCH₂COO⁻K⁺ Potassium salts () Enhanced solubility in polar solvents

Key Observations :

  • Amides vs. Acids : Amidation (e.g., compounds 23–27) improves metabolic stability by reducing susceptibility to esterase hydrolysis compared to free acids .
  • Esterification : Ethyl esters (e.g., ) enhance blood-brain barrier penetration but require in vivo hydrolysis for activation .

Pharmacokinetic and Analytical Considerations

  • Analytical Methods : HPLC-DAD methods (e.g., ) are standardized for quantifying thioacetic acid derivatives, ensuring reproducibility in pharmacokinetic studies .

Biological Activity

[(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, comprising a pyrazole ring with methyl and nitro substitutions alongside a thioacetic acid group, contributes to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇N₃O₄S, with a molecular weight of approximately 217.2 g/mol. The structure features:

  • Pyrazole Ring : Essential for biological activity.
  • Nitro Group : Can undergo bioreduction, forming reactive intermediates.
  • Thio Group : Capable of forming covalent bonds with proteins, influencing their functionality.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.
  • Enzyme Inhibition : The compound potentially acts as an enzyme inhibitor, modulating key biochemical pathways.
  • Cytotoxic Effects : Shows promise in anticancer applications by inhibiting cell proliferation in various cancer cell lines.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values demonstrated potent activity:

CompoundMIC (μg/mL)Pathogen
7b0.22 - 0.25Staphylococcus aureus
100.30Escherichia coli
130.15Pseudomonas aeruginosa

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research on the anticancer properties revealed that derivatives of pyrazole exhibit varying degrees of cytotoxicity against different cancer cell lines:

CompoundIC50 (μM)Cancer Cell Line
10c1.82HCT-116
10c2.86MCF-7
10c5.55HePG-2

These findings suggest that the compound could serve as a lead for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Properties : A comprehensive evaluation confirmed its effectiveness in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
  • Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further drug development .

Q & A

Q. What are the optimal synthetic routes for [(3-Methyl-4-nitro-1H-pyrazol-5-yl)thio]-acetic acid?

  • Methodological Answer : The synthesis typically involves three key steps: (1) preparation of the pyrazole core via cyclocondensation (e.g., using ethyl acetoacetate and substituted hydrazines), (2) nitration at the 4-position of the pyrazole ring, and (3) thiolation to introduce the thio-acetic acid moiety. Microwave-assisted synthesis (e.g., as demonstrated for triazole-thio-acetic acid derivatives) can enhance reaction efficiency and yield . Thiolation may employ alkylation with bromoacetic acid or nucleophilic substitution using thiol intermediates. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to minimize side products, particularly during nitration, which can generate regioisomers .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : A multi-technique approach is recommended:
  • X-ray crystallography (using SHELX software ) resolves the 3D structure, confirming substituent positions and hydrogen-bonding patterns.
  • Spectroscopy :
  • IR identifies functional groups (e.g., S–H stretch at ~2500 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR confirms proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carbon connectivity .
  • Elemental analysis verifies purity and stoichiometry.
  • Chromatography (HPLC, TLC) assesses homogeneity .

Advanced Research Questions

Q. What computational strategies predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) simulations model solvation effects and ligand-protein interactions, critical for drug-design studies.
  • Graph Set Analysis (as applied in hydrogen-bonding studies ) identifies recurring interaction motifs in crystal structures, aiding in co-crystal design for improved solubility or stability.

Q. How does the thioacetic acid moiety influence the compound’s biological activity?

  • Methodological Answer : The thioether (-S-) and carboxylic acid (-COOH) groups contribute to:
  • Bioavailability : The acid moiety enhances solubility, while the thioether improves membrane permeability .
  • Antifungal/Growth-Regulating Activity : Salts of analogous triazole-thio-acetic acids exhibit fungicidal properties and stimulate plant germination (e.g., in Galatea hybrid corn studies ).
  • Antiradical Effects : Derivatives with free -COOH groups show higher radical scavenging activity, whereas esterification or salt formation reduces efficacy due to blocked carboxyl groups .

Q. How can researchers resolve contradictions in reported biological activities of structurally related compounds?

  • Methodological Answer : Discrepancies often arise from:
  • Salt vs. Free Acid Forms : Bioactivity varies with ionization state (e.g., sodium salts may enhance solubility but reduce cell penetration ).
  • Assay Conditions : Variations in pH, solvent, or organism models (e.g., plant vs. microbial systems) alter observed effects. Standardized protocols (e.g., OECD guidelines) and dose-response studies are critical .
  • Stereochemical Factors : Regioisomerism or tautomerism (common in nitro-pyrazoles) can lead to divergent results. Chromatographic separation and single-crystal analysis are essential for isolating pure isomers .

Methodological Considerations for Experimental Design

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading) for yield and purity .
  • Biological Testing : Include positive/negative controls (e.g., commercial fungicides) and replicate assays to ensure statistical significance .
  • Data Validation : Cross-validate computational predictions with experimental results (e.g., compare DFT-calculated pKa values with potentiometric titrations) .

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